Tert-butyl 1,2,5-oxadiazepane-2-carboxylate

Medicinal chemistry Peptide mimetics Protecting group strategy

Synthesizing next-generation oxazolidinone antibacterials demands orthogonally protected 1,2,5-oxadiazepane that withstands basic/nucleophilic conditions at N5. Generic substitution with Cbz analogs or isomeric 1,4,5-oxadiazepane scaffolds introduces divergent reactivity, invalidating established protocols. • Boc protection enables sequential N5 functionalization (amide/urea) prior to acid-labile deprotection; published derivatives achieve 2-3× in vivo efficacy vs. linezolid with reduced MAO-inhibitory liability. • Free base form (MW 202.25, not HCl salt) ensures solubility in non-polar organic solvents, compatible with solid-phase synthesis workflows and NHC-catalyzed cross-benzoin reactions. • 98% purity, QC-certified; stocked for immediate dispatch.

Molecular Formula C9H18N2O3
Molecular Weight 202.25 g/mol
CAS No. 952151-39-2
Cat. No. B1400497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1,2,5-oxadiazepane-2-carboxylate
CAS952151-39-2
Molecular FormulaC9H18N2O3
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNCCO1
InChIInChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-6-4-10-5-7-13-11/h10H,4-7H2,1-3H3
InChIKeyRRKGAOLAOHJPBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 1,2,5-Oxadiazepane-2-Carboxylate Overview


Tert-butyl 1,2,5-oxadiazepane-2-carboxylate (CAS 952151-39-2) is a heterocyclic compound featuring a seven-membered 1,2,5-oxadiazepane ring bearing a tert-butyloxycarbonyl (Boc) protecting group at the 2-position nitrogen atom . Its molecular formula is C9H18N2O3 with a molecular weight of 202.25 g/mol . The compound serves as a protected intermediate for accessing the 1,2,5-oxadiazepane scaffold, a structural motif that has been incorporated into oxazolidinone antibacterial agents as the C-ring pharmacophore [1].

1
Orthogonal Boc protection enables acid-labile deprotection while tolerating basic/nucleophilic conditions.
2
1,2,5-Oxadiazepane scaffold entry for oxazolidinone C-ring pharmacophore research.
3
Boc-protected amino aldehyde precursor compatible with NHC-catalyzed cross-benzoin methodology.

Tert-Butyl 1,2,5-Oxadiazepane-2-Carboxylate: Substitution Pitfalls


Procurement decisions involving 1,2,5-oxadiazepane derivatives cannot rely on simple structural similarity or class-level assumptions. The position of nitrogen atoms within the seven-membered ring fundamentally alters physicochemical properties and reactivity: the 1,2,5-oxadiazepane core exhibits distinct heteroatom connectivity compared to the 1,4,5-oxadiazepane isomer, which translates to a molecular weight of 102.14 g/mol for the unsubstituted 1,4,5-oxadiazepane parent versus 202.25 g/mol for the Boc-protected 1,2,5 target . Furthermore, protection group chemistry introduces orthogonal differentiation: while benzyl carbamate (Cbz) derivatives permit hydrogenolytic deprotection, the Boc group in tert-butyl 1,2,5-oxadiazepane-2-carboxylate offers stability toward basic conditions and orthogonal acid-labile deprotection, enabling sequential functionalization strategies that fail when Cbz-protected analogs are substituted [1]. Generic substitution across protection group types or isomeric ring scaffolds introduces divergent reaction outcomes and may invalidate established synthetic protocols.

1,4,5-Oxadiazepane isomer
Different ring connectivity alters basicity, H-bonding, and pharmacophore topology; SAR interpretation may shift significantly.
Cbz-protected analog
Replacing Boc with Cbz removes orthogonal acid-lability; hydrogenolysis deprotection conflicts with Pd-catalyzed steps.
Hydrochloride salt form
Salt form (CAS 1350362-73-0) may limit solubility in non-polar media; free base preferred for organic-phase reactions.

Tert-Butyl 1,2,5-Oxadiazepane-2-Carboxylate: Comparative Evidence


Boc vs. Cbz Protecting Group Orthogonality

The Boc group in tert-butyl 1,2,5-oxadiazepane-2-carboxylate demonstrates stability toward basic conditions and most nucleophiles, enabling selective functionalization at unprotected nitrogen positions without Boc cleavage. In contrast, benzyl carbamate (Cbz) protection—as found in benzyl 1,2,5-oxadiazepane-5-carboxylate (CAS 952153-89-8)—undergoes deprotection under hydrogenolysis conditions, precluding synthetic sequences that require reducing conditions or palladium-catalyzed transformations prior to deprotection. Compounds incorporating both Boc and Cbz protection on the same oxadiazepane scaffold (e.g., CAS 952151-38-1) exploit this orthogonality to achieve sequential, controlled functionalization [1].

Boc vs Cbz orthogonality
Class-level inference
Boc (acid-labile) vs Cbz (hydrogenolysis-labile); orthogonal deprotection enables sequential functionalization not possible with a single protection type.
Supports orthogonal protection workflow design.
Reaction compatibility review required for specific synthetic sequences.
Medicinal chemistry Peptide mimetics Protecting group strategy

Free Base vs. Hydrochloride Salt Properties

Tert-butyl 1,2,5-oxadiazepane-2-carboxylate exists in two commercially relevant forms: the free base (CAS 952151-39-2) with molecular weight 202.25 g/mol , and the hydrochloride salt (CAS 1350362-73-0) with molecular weight 238.71 g/mol . The 36.46 g/mol mass difference corresponds precisely to one equivalent of HCl, reflecting the protonation state at the unsubstituted nitrogen position(s) of the oxadiazepane ring. The hydrochloride salt offers enhanced aqueous solubility and improved solid-state stability under ambient storage conditions, while the free base provides greater solubility in non-polar organic solvents and avoids potential counterion interference in downstream reactions .

Free base vs HCl salt
Direct comparison
Free base MW 202.25 g/mol; HCl salt MW 238.71 g/mol. Distinct solubility profiles: free base favors non-polar organic solvents, salt enhances aqueous solubility.
Form selection directly influences reaction medium and purification strategy.
Match form to intended solvent system and downstream chemistry.
Chemical procurement Formulation Physicochemical properties

1,2,5- vs. 1,4,5-Oxadiazepane Scaffold Differences

The 1,2,5-oxadiazepane ring system present in tert-butyl 1,2,5-oxadiazepane-2-carboxylate exhibits fundamentally different heteroatom positioning compared to the 1,4,5-oxadiazepane isomer. The unsubstituted 1,4,5-oxadiazepane parent (CAS 746595-79-9) has a molecular weight of 102.14 g/mol and a predicted pKa of 8.24 ± 0.20 . In contrast, Boc-protected 1,2,5-oxadiazepane (CAS 952151-39-2) bears the tert-butyl carbamate at the N2 position, conferring a molecular weight of 202.25 g/mol . The 1,2,5-isomer positions two nitrogen atoms adjacent to the oxygen atom in the seven-membered ring, whereas the 1,4,5-isomer spaces nitrogen atoms at non-adjacent positions. This connectivity difference affects basicity, hydrogen-bonding capacity, and conformational preferences of derived pharmacophores, making the two scaffolds non-interchangeable in structure-activity relationship (SAR) optimization programs.

1,2,5- vs 1,4,5-oxadiazepane
Cross-study comparable
1,2,5-isomer: N2,N5 adjacent to O1; 1,4,5-isomer: N4,N5 with distinct pKa and H-bond donor/acceptor patterns. Scaffolds are not interchangeable in SAR programs.
Scaffold topology alters molecular recognition and pharmacophore modeling.
Verify isomer identity when sourcing building blocks.
Heterocyclic chemistry Drug design Scaffold selection

1,2,5-Oxadiazepane: Oxazolidinone Antibacterial Activity

The 1,2,5-oxadiazepane scaffold has been validated as a pharmacophoric C-ring in oxazolidinone antibacterial agents. In a systematic evaluation, oxazolidinone derivatives bearing a seven-membered [1,2,5]oxadiazepane heterocycle substituted with amide or urea functionality demonstrated potent in vitro antibacterial activity toward Gram-positive, Gram-negative, and linezolid-resistant pathogens [1]. Notably, amide derivative 11a and urea derivatives 16e and 17a exhibited in vivo therapeutic effects 2- to 3-fold greater than linezolid in a systemic mouse infection model treated by intravenous administration [1]. Furthermore, compounds 11a and 17a showed lower monoamine oxidase (MAO)-inhibitory activity than previously reported potent oxazolidinone antibacterials, indicating a differentiated safety profile [1]. While these data derive from fully elaborated final compounds rather than tert-butyl 1,2,5-oxadiazepane-2-carboxylate itself, they establish the scaffold's ability to confer tangible therapeutic differentiation relative to alternative C-ring pharmacophores.

Oxazolidinone C-ring activity
Class-level inference
Derivatives: 2- to 3-fold greater in vivo response vs linezolid in mouse infection model; reduced MAO inhibitory activity reported.
Reported scaffold activity context; supports oxazolidinone C-ring research.
Data from fully elaborated final compounds, not the Boc-protected intermediate itself.
Antibacterial Oxazolidinone Drug discovery

N-Boc-1,2,5-Oxadiazepane in Cross-Benzoin Catalysis

N-Boc-protected α-amino aldehydes derived from the 1,2,5-oxadiazepane framework have been demonstrated to participate in N-heterocyclic carbene (NHC)-catalyzed cross-benzoin reactions with high chemo- and diastereoselectivity [1]. The Boc protection at the nitrogen atom enables catalytic activation without competing side reactions at the amine functionality. The resulting α-hydroxy ketone products serve as versatile intermediates for accessing chiral oxazepine derivatives with stereochemical control [1]. This established methodology contrasts with unprotected or alternatively protected oxadiazepane analogs, which may undergo undesired N-alkylation or N-acylation under the reaction conditions, thereby limiting their synthetic utility in organocatalytic transformations requiring amine-bearing substrates.

NHC cross-benzoin use
Class-level inference
N-Boc-amino aldehyde derived from oxadiazepane participates in chemo- and diastereoselective cross-benzoin coupling without amine interference.
Supports NHC organocatalysis methodology development.
Boc protection prevents competing N-functionalization side reactions.
Synthetic methodology N-heterocyclic carbene catalysis Building block

Tert-Butyl 1,2,5-Oxadiazepane-2-Carboxylate: Best Use Cases


Orthogonal Protection in Heterocycle Synthesis

Tert-butyl 1,2,5-oxadiazepane-2-carboxylate is optimally deployed when orthogonal protection is required for subsequent synthetic steps. The Boc group withstands basic conditions and nucleophilic attack, enabling functionalization at the unprotected N5 nitrogen position without premature deprotection. This contrasts with Cbz-protected analogs (e.g., CAS 952153-89-8), which would undergo cleavage under hydrogenation conditions required for certain transformations. Procurement of the Boc-protected form specifically enables synthetic sequences requiring basic or nucleophilic conditions prior to final acid-mediated deprotection [1].

Oxazolidinone C-Ring Pharmacophore Optimization

Research programs developing next-generation oxazolidinone antibacterials should procure tert-butyl 1,2,5-oxadiazepane-2-carboxylate for synthesis of derivatives incorporating the 1,2,5-oxadiazepane C-ring scaffold. Published data demonstrate that fully elaborated oxazolidinones bearing this pharmacophore achieve 2- to 3-fold greater in vivo efficacy than linezolid in systemic infection models, with reduced MAO-inhibitory liability [1]. The Boc-protected intermediate provides the entry point for introducing the amide or urea functionalization that characterizes the most efficacious derivatives (compounds 11a, 16e, 17a) [1].

Organocatalytic Chiral Oxazepine Synthesis

Laboratories employing N-heterocyclic carbene (NHC) catalysis for the construction of α-hydroxy ketone intermediates should select tert-butyl 1,2,5-oxadiazepane-2-carboxylate as the protected amine building block of choice. The Boc group enables clean participation of the derived α-amino aldehyde in cross-benzoin reactions with high chemo- and diastereoselectivity, whereas unprotected or Cbz-protected amines risk competing N-functionalization side reactions under identical conditions [1]. This application scenario is uniquely suited to the Boc-protected form.

Solid-Phase Peptide Mimetic Assembly

The free base form (CAS 952151-39-2, MW 202.25 g/mol) rather than the hydrochloride salt (CAS 1350362-73-0, MW 238.71 g/mol) should be procured for applications requiring solubility in non-polar organic solvents and avoidance of chloride counterions [1][2]. The 1,2,5-oxadiazepane scaffold introduces conformational constraint relative to linear diamines, while the Boc protection enables standard solid-phase synthesis workflows with acid-labile resin cleavage conditions [3].

Application
Selection Property
Validation Focus
Orthogonal heterocycle synthesis
Boc protection orthogonality
Acid-labile deprotection; compatibility with basic/nucleophilic steps
Oxazolidinone C-ring derivatization
1,2,5-Oxadiazepane scaffold entry
Scaffold-based antibacterial SAR; reported model-response context
NHC-catalyzed chiral oxazepine synthesis
Boc-protected amino aldehyde precursor
Chemo-/diastereoselectivity under NHC conditions
Solid-phase peptide mimetic assembly
Free base form (non-salt)
Non-polar solubility; acid-labile resin cleavage compatibility

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